molecular formula C14H9Cl3O2 B12449515 5-Chloro-2-[(2,4-dichlorophenyl)methoxy]benzaldehyde

5-Chloro-2-[(2,4-dichlorophenyl)methoxy]benzaldehyde

Cat. No.: B12449515
M. Wt: 315.6 g/mol
InChI Key: MCTRTJNUQLFBJW-UHFFFAOYSA-N
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Description

5-Chloro-2-[(2,4-dichlorophenyl)methoxy]benzaldehyde is an organic compound with the molecular formula C14H9Cl3O2 It is a chlorinated benzaldehyde derivative, characterized by the presence of chloro and dichlorophenyl groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(2,4-dichlorophenyl)methoxy]benzaldehyde typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(2,4-dichlorophenyl)methoxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 5-Chloro-2-[(2,4-dichlorophenyl)methoxy]benzoic acid.

    Reduction: 5-Chloro-2-[(2,4-dichlorophenyl)methoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-[(2,4-dichlorophenyl)methoxy]benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(2,4-dichlorophenyl)methoxy]benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(2,4-dichlorophenoxy)phenol: Similar structure but with a phenol group instead of an aldehyde.

    5-Chloro-2-(2,4-dichlorophenyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    5-Chloro-2-(2,4-dichlorophenyl)methoxybenzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.

Uniqueness

5-Chloro-2-[(2,4-dichlorophenyl)methoxy]benzaldehyde is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its aldehyde group allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C14H9Cl3O2

Molecular Weight

315.6 g/mol

IUPAC Name

5-chloro-2-[(2,4-dichlorophenyl)methoxy]benzaldehyde

InChI

InChI=1S/C14H9Cl3O2/c15-11-3-4-14(10(5-11)7-18)19-8-9-1-2-12(16)6-13(9)17/h1-7H,8H2

InChI Key

MCTRTJNUQLFBJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2)Cl)C=O

Origin of Product

United States

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